molecular formula C25H33N3O3 B277859 N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide

N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide

Cat. No. B277859
M. Wt: 423.5 g/mol
InChI Key: ITBFGILQBSPWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide, commonly known as BIPA, is a small molecule drug that has been extensively studied for its potential therapeutic applications. BIPA belongs to the class of compounds known as piperazine derivatives, which have been found to have a wide range of biological activities.

Scientific Research Applications

BIPA has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, BIPA has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, BIPA has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurological research, BIPA has been studied for its potential neuroprotective effects.

Mechanism of Action

The mechanism of action of BIPA is not fully understood, but it is believed to act on multiple targets in the cell. BIPA has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. BIPA has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. Additionally, BIPA has been shown to modulate the activity of ion channels in the cell membrane.
Biochemical and Physiological Effects:
BIPA has been found to have a wide range of biochemical and physiological effects. In cancer cells, BIPA has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation, BIPA has been found to inhibit the production of inflammatory cytokines and reduce the infiltration of immune cells into inflamed tissues. In neurological disorders, BIPA has been studied for its potential neuroprotective effects and has been found to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

BIPA has several advantages for lab experiments, including its small molecular size, which allows for easy penetration into cells and tissues. BIPA is also stable and can be easily synthesized in large quantities. However, one limitation of BIPA is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for BIPA research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other disease areas, and the exploration of its mechanism of action. Additionally, the development of new drug delivery systems that can improve the solubility and bioavailability of BIPA could enhance its therapeutic potential.

Synthesis Methods

BIPA can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-butyryl-1-piperazinecarboxylic acid with 4-nitrophenyl chloroformate to obtain the intermediate compound, 4-(4-butyryl-1-piperazinyl)phenyl 4-nitrophenyl carbonate. This intermediate is then reacted with 4-isopropylphenoxyacetic acid to obtain the final product, BIPA.

properties

Product Name

N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide

Molecular Formula

C25H33N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C25H33N3O3/c1-4-5-25(30)28-16-14-27(15-17-28)22-10-8-21(9-11-22)26-24(29)18-31-23-12-6-20(7-13-23)19(2)3/h6-13,19H,4-5,14-18H2,1-3H3,(H,26,29)

InChI Key

ITBFGILQBSPWCA-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)C

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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